Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
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Overview
Description
The compound contains several functional groups including a tert-butyl group, an aziridine ring, a methoxy group, and a benzazepine ring. The tert-butyl group is a type of alkyl group that is often used in organic chemistry due to its bulky nature . The aziridine ring is a three-membered ring containing nitrogen, which is known for its reactivity. The methoxy group is an ether group that can participate in various chemical reactions. The benzazepine ring is a fused ring structure that is found in many biologically active compounds.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aziridine ring is known for its reactivity and could undergo ring-opening reactions. The methoxy group could participate in ether cleavage reactions under acidic conditions. The benzazepine ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple rings would likely make the compound relatively non-polar and insoluble in water. The compound could potentially exhibit interesting optical properties due to the presence of the conjugated benzazepine ring .Properties
IUPAC Name |
tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-16-12-24(22(26)28-23(2,3)4)10-9-18-7-8-20(11-21(16)18)27-15-19-14-25(19)13-17-5-6-17/h7-8,11,16-17,19H,5-6,9-10,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGJJPQTYPFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)OCC3CN3CC4CC4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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